N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine

概要

説明

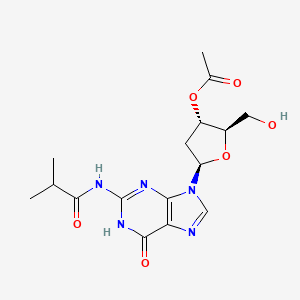

N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine is a nucleoside analogue that contains an isobutyryl group at the N-1 position and an acetyl group at the 3’-position of the deoxyribose sugar

準備方法

The synthesis of N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine typically involves the acylation of guanine followed by deprotection steps . One method uses 2-N-palmitoyl-guanine and 3′5′-di-O-acetyl-4-N-benzoyl-2′-deoxycytidine as starting materials. These are subjected to a transglycosylation reaction in the presence of a Lewis acid and a silylating agent, followed by deprotection to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反応の分析

N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Synthesis of Oligonucleotides

N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine is primarily used as a phosphoramidite building block in the synthesis of oligonucleotides. Its acylated structure facilitates the incorporation into DNA strands while providing stability during synthesis. The compound's protective groups can be selectively removed under mild conditions, allowing for precise control over the synthesis process.

Case Study: Oligonucleotide Synthesis

A study demonstrated the successful incorporation of N-isobutyryl-2'-deoxyguanosine into oligonucleotide sequences. The synthesis utilized standard phosphoramidite chemistry, yielding high-purity products suitable for further biological evaluation .

Antiviral Applications

Research indicates that this compound exhibits antiviral properties, particularly against viral infections. Its mechanism involves mimicking natural nucleosides, thereby interfering with viral replication processes.

Case Study: Antiviral Activity

In vitro studies have shown that this compound can inhibit the replication of certain viruses by acting as a substrate for viral polymerases. For example, it has been tested against herpes simplex virus (HSV) and demonstrated significant antiviral activity at low micromolar concentrations .

Stability and Reactivity Studies

The stability of this compound under various chemical conditions is crucial for its application in biological systems. Research has focused on its behavior in acidic environments, which are common during oligonucleotide deprotection steps.

Findings on Stability

Studies reveal that while N-isobutyryl derivatives can be sensitive to acidic conditions, modifications such as the introduction of protective groups enhance their stability. For instance, 8-fluoro-N-isobutyryl-2'-deoxyguanosine was shown to maintain stability in dichloroacetic acid, making it suitable for solid-phase synthesis applications .

The biological activity of this compound extends beyond antiviral effects; it also shows potential in anticancer therapies. Its ability to incorporate into RNA and DNA strands allows it to interfere with nucleic acid processes critical for cell proliferation.

Comparative Analysis with Other Modified Nucleosides

To better understand the unique properties and advantages of this compound, a comparison with other modified nucleosides can be insightful.

| Nucleoside | Modification | Primary Application | Stability |

|---|---|---|---|

| This compound | Acylation at N2 and O3' | Oligonucleotide synthesis | Moderate under acidic conditions |

| 8-Fluoro-N-2-isobutyryl-2'-deoxyguanosine | Fluorination at C8 | Antiviral activity | Stable in specific solvents |

| 2',3'-Dideoxycytidine | Removal of hydroxyl groups | Antiviral therapy | Sensitive to hydrolysis |

作用機序

The mechanism by which N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine exerts its effects involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This interference can inhibit viral replication or other biological processes, depending on the specific application.

類似化合物との比較

N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine is unique due to its specific isobutyryl and acetyl modifications. Similar compounds include:

2-N-palmitoyl-α-deoxyguanosine: This compound has a palmitoyl group instead of an isobutyryl group.

3′-azido-3′-deoxy-5′-O-acetylthymidine: This compound has an azido group and is used in similar nucleoside analogue studies.

生物活性

N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine is a modified nucleoside that plays a significant role in nucleic acid chemistry, particularly in the synthesis of oligonucleotides. This compound combines structural elements of deoxyguanosine with an isobutyryl group at the N-2 position and an acetyl group at the 3'-hydroxyl position, enhancing its stability and reactivity. This article explores its biological activity, synthesis methods, and potential applications in therapeutic contexts.

The modifications in this compound enhance its resistance to enzymatic degradation, making it a valuable building block for oligonucleotide synthesis. The synthesis typically involves several steps, including acylation reactions where the isobutyryl group can be cleaved under basic conditions, and the acetyl group can be removed through hydrolysis .

Synthesis Overview:

- Starting Materials : Utilization of protected guanine and ribose derivatives.

- Acylation : Introduction of isobutyryl and acetyl groups.

- Deprotection : Removal of protective groups to yield the final product.

Biological Activity

The biological activity of this compound is characterized by its ability to:

- Enhance Stability : The acyl modifications improve the stability of oligonucleotides in biological systems.

- Influence Hybridization Properties : These modifications affect binding affinities when incorporated into DNA or RNA sequences, making them useful in therapeutic applications such as antisense oligonucleotides and gene therapy .

Interaction Studies

Research has focused on the binding affinity of this compound with complementary DNA or RNA strands. Techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy are commonly employed to quantify these interactions. The presence of acyl groups significantly alters hybridization kinetics, providing insights into how these modifications impact nucleic acid behavior in biological systems .

Comparison with Similar Compounds

This compound shares structural similarities with other modified nucleosides. Below is a comparison table highlighting key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 8-Fluoro-N-isobutyryl-2'-deoxyguanosine | Fluorinated at C8 position | Enhanced stability and altered spectral properties |

| N-Acetyl-2'-deoxyguanosine | Acetyl group at N-2 position | Commonly used as a standard building block |

| N-Isobutyryl-2'-deoxycytidine | Isobutyryl group at N-4 position | Specificity for cytidine interactions |

| 5-Methyl-N-isobutyryl-2'-deoxycytidine | Methyl group addition | Influences base pairing properties |

Case Studies

Several studies have demonstrated the utility of this compound in various applications:

- Antisense Oligonucleotide Development : Modified nucleosides like this compound have been incorporated into antisense oligonucleotides to enhance their stability against nucleases, improving their therapeutic efficacy in gene silencing applications .

- Gene Therapy Applications : Its ability to resist enzymatic degradation allows for prolonged activity in vivo, making it suitable for use in gene therapy protocols aimed at delivering therapeutic genes or RNA molecules effectively .

特性

IUPAC Name |

[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O6/c1-7(2)14(24)19-16-18-13-12(15(25)20-16)17-6-21(13)11-4-9(26-8(3)23)10(5-22)27-11/h6-7,9-11,22H,4-5H2,1-3H3,(H2,18,19,20,24,25)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWRDMMDQJQLQS-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451943 | |

| Record name | CTK2G9546 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74925-81-8 | |

| Record name | CTK2G9546 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。